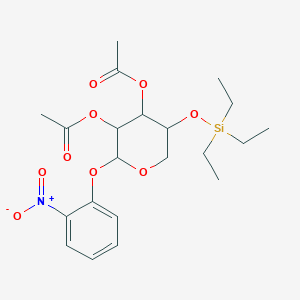

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside often involves regioselective methods and protective group strategies. For instance, the utility of the (2-nitrophenyl)acetyl (NPAc) group has been reported for the protection of hydroxyl functions, which is crucial in the synthesis of complex organic molecules (Daragics & Fügedi, 2010). This methodology highlights the importance of selective protection and deprotection steps in the synthesis of nitrophenyl xylopyranosides.

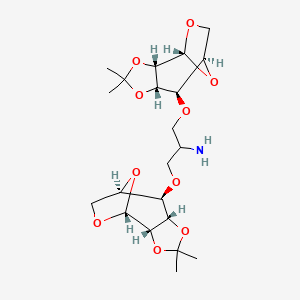

Molecular Structure Analysis

The molecular structure of nitrophenyl xylopyranosides, including compounds similar to 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside, has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal detailed information about the crystal and molecular structure, including the arrangement of molecules in the crystal lattice and the presence of polymorphism (Gubica et al., 2012). Such analyses are fundamental for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

Nitrophenyl xylopyranosides are known for their diverse chemical reactivity, including participating in various organic transformations. The introduction of the nitro group significantly impacts the chemical properties, making these compounds suitable for a range of reactions. For example, the (2-nitrophenyl)acetyl group's selective removal without affecting common protecting groups showcases the compound's versatility in synthetic chemistry (Daragics & Fügedi, 2010).

Aplicaciones Científicas De Investigación

Synthesis Techniques : This compound has been used in the synthesis of various carbohydrate derivatives. For example, Ziser (1994) described the synthesis of benzyl and nitrophenyl xylobiosides, where β-d-Xylopyranosides were selectively 4-O-triethylsilylated and subsequently 2,3-di-O-acetylated (Ziser, 1994).

Kinetic Studies : Mastihubová and Biely (2004) explored the kinetics of acetyl groups migration in di-O-acetates and mono-O-acetates of 4-nitrophenyl beta-D-xylopyranoside, which is closely related to the compound . Their study in aqueous media using HPLC showed the rate of acetyl migration depended strongly on pH (Mastihubová & Biely, 2004).

Preparation of Glycosyl Derivatives : Hirsch, Koóš, and Kováč (1998) synthesized an aldobiouronic acid related to hardwood xylans, where they converted a fully protected substance to a glycosyl chloride, then reacted it with p-nitrophenol to form a derivative similar to 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside (Hirsch, Koóš, & Kováč, 1998).

Enzyme Assays : Biely et al. (2004) utilized monoacetates of 4-nitrophenyl beta-D-xylopyranoside in enzyme-coupled assays of acetylxylan esterases and other carbohydrate-deacetylating enzymes, providing insights into the structural-function relationship among carbohydrate esterases (Biely, Mastihubová, la Grange, van Zyl, & Prior, 2004).

Direcciones Futuras

The compound is an essential component in biomedicine, particularly in the development of antiviral and anticancer pharmaceuticals . It also contributes to the creation of diverse carbohydrate derivatives, thereby propelling advancements within the fields of glycobiology and medicinal chemistry . These areas could be potential future directions for research and application of this compound.

Mecanismo De Acción

Target of Action

It is known to be a pivotal precursor for nucleoside analog synthesis , which suggests that it may interact with enzymes involved in nucleoside metabolism.

Mode of Action

As a precursor for nucleoside analog synthesis , it likely undergoes biochemical transformations to interact with its targets.

Biochemical Pathways

Given its role in nucleoside analog synthesis , it may influence pathways related to nucleoside metabolism and DNA synthesis.

Result of Action

Its role as a precursor in nucleoside analog synthesis suggests it may contribute to the production of compounds with antiviral and anticancer properties .

Propiedades

IUPAC Name |

[(2S,3R,4R,5R)-3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3/t18-,19+,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEHWXCZKFZQCB-MHTWAQMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO9Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-beta-D-xylopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)